molecular formula C24H34F5N3O10 B605884 Azido-PEG8-CH2CO2-PFP CAS No. 2182601-80-3

Azido-PEG8-CH2CO2-PFP

Cat. No.: B605884
CAS No.: 2182601-80-3
M. Wt: 619.54
InChI Key: JAGMBOXHJXUFJS-UHFFFAOYSA-N
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Description

Azido-PEG8-CH2CO2-PFP is a compound that features an azide group and a pentafluorophenyl ester group linked through a polyethylene glycol (PEG) chain. This compound is widely used in bioconjugation and click chemistry applications due to its functional groups that facilitate specific and efficient chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG8-CH2CO2-PFP typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azido-PEG8-CH2CO2-PFP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azido-PEG8-CH2CO2-PFP is primarily based on its ability to undergo specific chemical reactions:

Comparison with Similar Compounds

Uniqueness: Azido-PEG8-CH2CO2-PFP is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The pentafluorophenyl ester group offers higher stability and reactivity compared to other ester groups, making it a preferred choice for bioconjugation applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F5N3O10/c25-19-20(26)22(28)24(23(29)21(19)27)42-18(33)17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-36-6-5-35-4-3-34-2-1-31-32-30/h1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMBOXHJXUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F5N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121296
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182601-80-3
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182601-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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